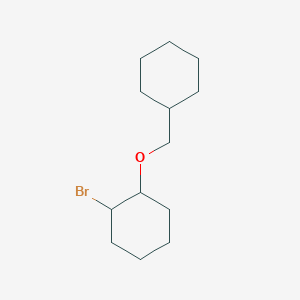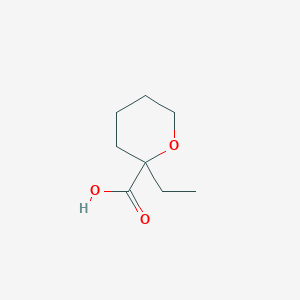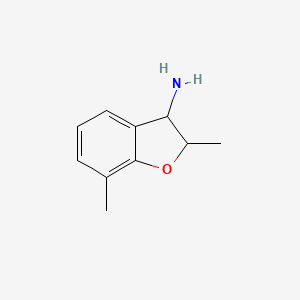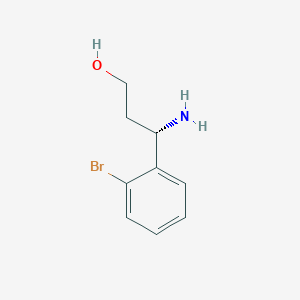![molecular formula C11H11ClO2S B13061974 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₁ClO₂S and a molecular weight of 242.72 g/mol . This compound is primarily used in research and development and is not intended for human or veterinary use . It features a cyclobutane ring substituted with a carboxylic acid group and a sulfanyl group attached to a 3-chlorophenyl ring.
Métodos De Preparación
The synthesis of 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclobutanone with 3-chlorothiophenol in the presence of a base to form the intermediate compound, which is then oxidized to yield the final product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure high purity and yield.
Análisis De Reacciones Químicas
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid: Similar structure but with the chlorine atom at the 4-position on the phenyl ring.
1-[(3-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Chlorophenyl)sulfanyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H11ClO2S |
|---|---|
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |
Clave InChI |
QCGYQVMZWWDANM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
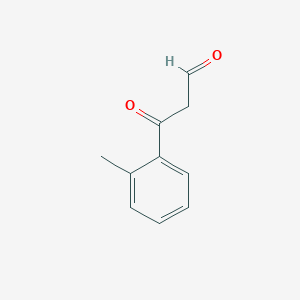

amine](/img/structure/B13061929.png)

![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
